Dextromethorphan O-Trideuteromethyl

Description

Properties

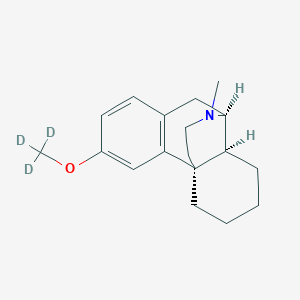

Molecular Formula |

C18H25NO |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(1S,9S,10S)-17-methyl-4-(trideuteriomethoxy)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i2D3 |

InChI Key |

MKXZASYAUGDDCJ-BFANUQHESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC |

Origin of Product |

United States |

Dextromethorphan O Trideuteromethyl: Synthesis and Isotopic Characterization

Synthetic Methodologies for O-Trideuteromethylation

The synthesis of Dextromethorphan (B48470) O-Trideuteromethyl primarily involves the introduction of a trideuteromethyl (-CD3) group at the phenolic oxygen of a suitable precursor. This process, known as O-trideuteromethylation, requires precise control to ensure site-specificity and high isotopic enrichment.

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The key to synthesizing Dextromethorphan O-Trideuteromethyl is the selective deuteration at the oxygen atom attached to the aromatic ring. The most common strategy involves the O-demethylation of dextromethorphan to its primary metabolite, dextrorphan (B195859), which possesses a free phenolic hydroxyl group. wikipedia.org This hydroxyl group then serves as the specific site for the subsequent introduction of the trideuteromethyl group. This two-step approach ensures that the deuterium labeling occurs exclusively at the desired O-position, avoiding non-specific deuteration at other sites in the molecule.

Precursor Compounds and Trideuteromethylating Reagents

The primary precursor for the synthesis of this compound is dextrorphan. Dextrorphan is the O-demethylated metabolite of dextromethorphan and can be synthesized in the laboratory or obtained commercially. wikipedia.org

The crucial reagent for introducing the deuterated methyl group is a trideuteromethylating agent. Iodomethane-d3 (CD3I) is a widely used and effective reagent for this purpose. google.com This compound contains a methyl group where all three hydrogen atoms have been replaced with deuterium.

Chemical Transformations and Reaction Conditions

The O-trideuteromethylation of dextrorphan is typically carried out in the presence of a base. The base deprotonates the phenolic hydroxyl group of dextrorphan, forming a more nucleophilic phenoxide ion. This ion then reacts with the trideuteromethylating agent, such as iodomethane-d3, in a nucleophilic substitution reaction to form the desired this compound. google.com

The reaction conditions, including the choice of base, solvent, and temperature, are critical for achieving high yields and isotopic purity. Common bases used include sodium hydride (NaH) and various alkoxides. semanticscholar.org The reaction is often performed in a polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the ions involved in the reaction. semanticscholar.org Temperature control is also important, with some procedures specifying temperatures ranging from -10°C to 10°C. google.com

Table 1: Key Reagents and Conditions for O-Trideuteromethylation

| Precursor | Trideuteromethylating Reagent | Base | Solvent | Temperature Range (°C) | Reference |

| Dextrorphan | Iodomethane-d3 | Sodium Hydride | Tetrahydrofuran | Not specified | semanticscholar.org |

| O-demethylated product | Iodomethane-d3 | Not specified | Not specified | -10 to 10 | google.com |

Analytical Verification of Isotopic Purity and Enrichment

Following the synthesis, it is imperative to verify the isotopic purity and enrichment of the this compound. This ensures that the desired level of deuteration has been achieved and that the structural integrity of the molecule is maintained. A combination of mass spectrometry and spectroscopic techniques is typically employed for this purpose. nih.gov

Mass Spectrometry Techniques for Deuterium Content Determination

Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.org By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the extent of deuterium incorporation can be accurately quantified. For this compound, the molecular weight will be increased by three mass units compared to the non-deuterated dextromethorphan.

High-resolution mass spectrometry (HR-MS) is particularly valuable as it can resolve the isotopic fine structure, allowing for precise determination of the distribution of different isotopologues (molecules with varying numbers of deuterium atoms). rsc.orgresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also frequently used to analyze the purity and quantify the deuterated compound in complex mixtures. semanticscholar.orgnih.gov

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of the synthesized molecule and verifying the position of the deuterium label. rsc.org In the ¹H NMR spectrum of this compound, the signal corresponding to the O-methyl protons will be absent, confirming the successful incorporation of the trideuteromethyl group. researchgate.net

Furthermore, NMR can be used to assess the isotopic purity by detecting any residual non-deuterated or partially deuterated species. semanticscholar.org The combination of NMR and MS data provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for use in further scientific investigations. rsc.org

Table 2: Analytical Techniques for Characterization

| Analytical Technique | Purpose | Key Findings | Reference |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment and distribution | Precise mass measurement to confirm deuterium incorporation and quantify isotopologues. | rsc.orgresearchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and isotopic enrichment | Separation and identification of the deuterated compound and any impurities. | semanticscholar.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification | Sensitive detection and quantification of the deuterated compound in biological matrices. | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic purity | Absence of O-methyl proton signal confirms deuteration site; detection of residual non-deuterated species. | semanticscholar.orgrsc.orgresearchgate.net |

Metabolic and Pharmacokinetic Research of Dextromethorphan O Trideuteromethyl As a Probe

Investigations of Enzymatic O-Demethylation and Deuterium (B1214612) Isotope Effects

The primary metabolic pathway for dextromethorphan (B48470) is O-demethylation, a reaction predominantly catalyzed by the cytochrome P450 enzyme system. The substitution of hydrogen with deuterium in the O-methyl group of Dextromethorphan O-Trideuteromethyl significantly influences the rate of this reaction, a phenomenon known as the deuterium isotope effect. wikipedia.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. wikipedia.org Consequently, the rate of O-demethylation is slower for the deuterated compound. This property makes this compound a valuable tool for probing the mechanisms of cytochrome P450-catalyzed reactions. nih.gov

Cytochrome P450 2D6 (CYP2D6) Activity Assessment using this compound

Cytochrome P450 2D6 (CYP2D6) is the principal enzyme responsible for the O-demethylation of dextromethorphan to its active metabolite, dextrorphan (B195859). researchgate.netnih.gov The activity of CYP2D6 exhibits significant genetic polymorphism, leading to wide inter-individual variations in drug metabolism. nih.govnih.gov Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. nih.gov

This compound serves as a sensitive probe for assessing CYP2D6 activity. By comparing the metabolic ratio of the deuterated parent drug to its O-demethylated metabolite with that of the non-deuterated compound, researchers can quantify the deuterium isotope effect and gain insights into the enzyme's catalytic mechanism. Studies have shown that the clearance of dextromethorphan is significantly influenced by the CYP2D6 genotype, with ultrarapid metabolizers showing much higher clearance rates. nih.gov The use of this compound allows for a more detailed investigation of these differences and the impact of deuterium substitution on the metabolic phenotype.

Role of Other Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9) in Metabolism

While CYP2D6 is the primary enzyme for O-demethylation, other cytochrome P450 isoforms, such as CYP3A4 and to a lesser extent CYP2C9 and CYP2C19, also contribute to the metabolism of dextromethorphan. nih.gov CYP3A4 is mainly responsible for the N-demethylation of dextromethorphan to 3-methoxymorphinan. researchgate.netnih.gov However, it can also contribute to O-demethylation, particularly in individuals who are poor metabolizers of CYP2D6. researchgate.net

Analysis of N-Demethylation Pathways and Deuterium Influence

The slowing of O-demethylation due to the deuterium isotope effect can lead to a "metabolic switching" phenomenon. nih.gov With the primary O-demethylation pathway partially inhibited, a greater proportion of the drug may be shunted towards the N-demethylation pathway. This makes this compound a useful tool for studying the interplay and competition between different metabolic pathways. By analyzing the ratios of the various metabolites (dextrorphan, 3-methoxymorphinan, and their downstream products), researchers can gain a more comprehensive understanding of how changes in one metabolic route can impact others.

Glucuronidation and Sulfation Pathways of Metabolites in Research Models

Following the initial phase I metabolism (O- and N-demethylation), the resulting metabolites, dextrorphan and 3-methoxymorphinan, undergo phase II conjugation reactions, primarily glucuronidation and to a lesser extent, sulfation. nih.govresearchgate.net Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the elimination of dextrorphan, forming dextrorphan-O-glucuronide. researchgate.netnih.gov

Studies in various research models have investigated these conjugation pathways. For example, the distribution of dextromethorphan O-demethylation and dextrorphan glucuronidation has been studied in human populations to assess the activity of the respective enzymes. nih.gov Research has indicated that while the O-demethylation pathway shows genetic polymorphism, the subsequent glucuronidation of dextrorphan does not appear to exhibit the same level of variability. nih.gov The use of this compound and its metabolites in these models can help to further elucidate the kinetics and capacity of these important phase II detoxification pathways.

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are a cornerstone of early drug discovery and development, providing an initial assessment of how quickly a compound is metabolized by liver enzymes. These studies are crucial for predicting in vivo clearance and oral bioavailability.

Application of Liver Microsomal and Hepatocyte Incubation Systems

Liver microsomes and hepatocytes are the two most common in vitro systems used for metabolic stability studies. Liver microsomes are subcellular fractions that contain a high concentration of phase I enzymes, particularly the cytochrome P450s. thermofisher.com They are a cost-effective and high-throughput tool for assessing the intrinsic clearance of compounds. nih.gov

Hepatocytes, on the other hand, are intact liver cells that contain the full complement of both phase I and phase II drug-metabolizing enzymes and cofactors. bioduro.comthermofisher.com Cryopreserved human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they provide a more physiologically relevant environment and can predict in vivo metabolic pathways more accurately. nih.govsemanticscholar.org

The metabolic stability of this compound has been evaluated in these systems. By incubating the deuterated compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time, researchers can determine its intrinsic clearance and half-life. Comparing these parameters to those of non-deuterated dextromethorphan provides a direct measure of the metabolic stabilization afforded by the deuterium substitution.

Table 1: In Vitro Metabolic Stability of Dextromethorphan and its Analogs

| Compound | In Vitro System | Parameter | Value |

| Dextromethorphan | Human Liver Microsomes | Intrinsic Clearance | 44.8 µL/min/mg |

| Dextromethorphan | Human Hepatocytes | Intrinsic Clearance | 20.9 µL/min/10⁶ cells |

| This compound | Human Liver Microsomes | Intrinsic Clearance | Expected to be lower than Dextromethorphan |

| This compound | Human Hepatocytes | Intrinsic Clearance | Expected to be lower than Dextromethorphan |

Note: The values for Dextromethorphan are representative and can vary between studies. The values for this compound are expected trends based on the deuterium isotope effect.

Determination of Intrinsic Clearance and Enzyme Kinetic Parameters

The primary metabolic pathway for dextromethorphan is O-demethylation to its active metabolite, dextrorphan, a reaction predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). nih.gov A secondary pathway involves N-demethylation to 3-methoxymorphinan, which is primarily mediated by CYP3A4. nih.gov The substitution of hydrogen atoms with deuterium on the O-methyl group of dextromethorphan creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference in bond strength leads to a kinetic isotope effect, which can significantly slow the rate of metabolic cleavage at this position.

Research into this compound has demonstrated a notable decrease in the rate of its metabolism. In vitro studies using hepatic microsomes have shown that deuterated dextromethorphan exhibits approximately twice the metabolic stability of its non-deuterated counterpart. nih.govnih.gov This increased stability is a direct consequence of the reduced rate of O-demethylation by CYP2D6.

The intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific drug, is consequently altered. While specific Vmax (maximum reaction rate) and Km (Michaelis constant) values for this compound are not always publicly detailed in comparative studies, the reported twofold increase in metabolic stability strongly implies a significant reduction in the Vmax/Km ratio, which is indicative of a lower intrinsic clearance for the O-demethylation pathway. nih.govnih.gov

Table 1: Comparative In Vitro Metabolic Stability of Dextromethorphan and this compound

| Compound | Relative Metabolic Stability | Implied Intrinsic Clearance (O-demethylation) |

| Dextromethorphan | 1x | Baseline |

| This compound | ~2x | Significantly Reduced |

This table is generated based on findings that deuterated dextromethorphan exhibits twice the metabolic stability in vitro. nih.govnih.gov

Pharmacokinetic Profiling in Preclinical Animal Models

Assessment of Systemic Exposure and Elimination Half-Life Modifications

The reduced metabolic clearance of this compound directly translates to significant alterations in its pharmacokinetic profile in preclinical models. Following oral administration, the deuterated compound exhibits increased systemic exposure compared to non-deuterated dextromethorphan.

Consequently, the elimination half-life (t½) of this compound is prolonged. By slowing the primary elimination pathway of O-demethylation, the drug resides in the body for a longer period before being cleared. This modification of the half-life is a key objective of deuteration, as it can potentially lead to less frequent dosing regimens. The combination of deuterated dextromethorphan with a CYP2D6 inhibitor like quinidine (B1679956) further capitalizes on this effect, appearing to prolong the plasma half-life and facilitate brain penetration. nih.govwikipedia.org

Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models (Illustrative)

| Compound | Relative Systemic Exposure (AUC) | Relative Elimination Half-Life (t½) |

| Dextromethorphan | Baseline | Baseline |

| This compound | Increased | Prolonged |

| This compound + CYP2D6 Inhibitor | Significantly Increased | Significantly Prolonged |

This table illustrates the expected and reported qualitative changes in pharmacokinetic parameters based on preclinical findings. nih.govnih.govnih.govwikipedia.org

Elucidation of Metabolic Switching Phenomena

A fascinating consequence of selectively blocking a primary metabolic pathway is the potential for "metabolic switching." nih.gov This phenomenon occurs when the metabolism of a drug is shunted towards alternative, previously minor, metabolic routes. In the case of dextromethorphan, the two main initial metabolic pathways are O-demethylation (via CYP2D6) and N-demethylation (via CYP3A4). nih.gov

By significantly retarding the rate of O-demethylation through deuteration, a greater proportion of this compound becomes available for metabolism by CYP3A4. This results in an increased formation of the N-demethylated metabolite, 3-methoxymorphinan, relative to the O-demethylated metabolite, dextrorphan. The study of deuterated doxophylline has shown that such deuterium-induced metabolic switching can lead to unexpected changes in the metabolic scenario. nih.gov

This shift in metabolic profile is a critical aspect of the research into this compound. Understanding the extent of this switch is vital, as the different metabolites of dextromethorphan may have distinct pharmacological or toxicological profiles. The ability to modulate the metabolic fate of a drug through deuteration thus provides a powerful tool for not only improving its pharmacokinetic properties but also for potentially fine-tuning its therapeutic effects and safety profile.

Analytical Research Applications of Dextromethorphan O Trideuteromethyl

Utilization as a Stable Isotope Internal Standard in Quantitative Analysis

The fundamental principle behind using Dextromethorphan (B48470) O-Trideuteromethyl as an internal standard lies in its chemical similarity to the unlabeled analyte, dextromethorphan. This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in mass spectrometry. However, its increased mass allows it to be distinguished from the native compound by the mass spectrometer, enabling precise and accurate quantification of dextromethorphan in complex biological matrices.

Integration with Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Assays

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In this context, Dextromethorphan O-Trideuteromethyl is an invaluable internal standard for the quantification of dextromethorphan and its metabolites in various biological samples, such as plasma, urine, and oral fluid. nih.govnih.govresearchgate.net

Research studies have consistently demonstrated the utility of deuterated dextromethorphan analogs in LC-MS/MS methods. For instance, a working internal standard solution of dextromethorphan-d3 (B1141331) is often prepared in an organic solvent like acetonitrile (B52724) and added to plasma samples before extraction. fishersci.com This allows for the correction of any analyte loss during sample processing and variability in instrument response. The use of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical assays that meet the stringent requirements of regulatory guidelines.

The following table summarizes typical parameters for an LC-MS/MS method for the analysis of dextromethorphan, often employing a deuterated internal standard.

| Parameter | Typical Value |

| Chromatographic Column | C18 or similar reversed-phase column |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate, formic acid) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition (Dextromethorphan) | Precursor Ion (m/z) -> Product Ion (m/z) |

| MS/MS Transition (this compound) | Precursor Ion (m/z+3) -> Product Ion (m/z) |

Applications in Gas Chromatography-Mass Spectrometry (GC-MS)

While LC-MS/MS is more commonly employed for the analysis of dextromethorphan in biological fluids, Gas Chromatography-Mass Spectrometry (GC-MS) also serves as a valuable analytical tool. In GC-MS methods, this compound can be used as an internal standard to ensure the accuracy and precision of the quantification. nih.gov

For GC-MS analysis, derivatization is sometimes required to improve the volatility and thermal stability of dextromethorphan and its metabolites. researchgate.net The deuterated internal standard undergoes the same derivatization process, ensuring that any variability in the reaction is accounted for. The mass spectrometer then detects the characteristic mass-to-charge ratios of the derivatized analyte and the internal standard. For instance, a study on the determination of dextromethorphan and its metabolite dextrorphan (B195859) in urine and oral fluid by GC-MS utilized tri-deuterated dextrorphan-d3 (B59725) as an internal standard, with quantifying ions of m/z 271 for dextromethorphan, m/z 329 for dextrorphan, and m/z 332 for the internal standard. nih.gov

Method Development and Validation for Analytical Research

The development and validation of analytical methods are paramount to ensure the reliability and accuracy of research findings. This compound plays a crucial role in this process, particularly for methods intended for the quantification of dextromethorphan in biological matrices. nih.govresearchgate.netresearchgate.netcore.ac.uk

Optimization of Sample Preparation Techniques

Effective sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). During method development, this compound is added to the sample at the beginning of the extraction process. By tracking the recovery of the internal standard, researchers can optimize extraction parameters such as the choice of solvent, pH, and elution conditions to achieve maximum recovery and a clean extract.

For example, in the development of an LC-MS/MS method, various SPE cartridges and LLE solvents can be tested. The recovery of both dextromethorphan and this compound is measured for each condition. The optimal method will yield high and consistent recovery for both the analyte and the internal standard, indicating an efficient and reproducible extraction process.

Development of Chromatographic Separation Parameters

The goal of chromatography is to separate the analyte from other components in the sample. This compound is used during the development of chromatographic conditions to ensure that it co-elutes with or elutes very close to the unlabeled dextromethorphan. This is important because it ensures that both compounds experience the same chromatographic conditions and any potential matrix effects at the same time.

Key chromatographic parameters that are optimized include:

Column Chemistry: Different stationary phases (e.g., C18, C8, phenyl) are evaluated to achieve the best peak shape and resolution.

Mobile Phase Composition: The ratio of organic solvent to aqueous buffer is adjusted to control the retention time of the analytes. nih.gov

Gradient Elution: A gradient program, where the mobile phase composition changes over time, may be developed to improve the separation of multiple analytes in a single run.

Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation in a reasonable analysis time. nih.gov

The following table provides an example of chromatographic conditions developed for the analysis of dextromethorphan.

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 (50 x 2.1 mm) | Reversed-Phase C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid | Acetonitrile and Ortho-phosphoric acid buffer |

| Flow Rate | 0.4 mL/min | 1.0 mL/min nih.gov |

| Run Time | 2 minutes | 6 minutes nih.gov |

| Detection | Tandem Mass Spectrometry | UV at 221 nm nih.gov |

Role in Metabolic Profiling and Metabolite Identification in Research Studies

Dextromethorphan is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. researchgate.net The major metabolite is dextrorphan, formed by O-demethylation via CYP2D6. researchgate.net Understanding the metabolic profile of dextromethorphan is crucial in drug development and clinical pharmacology research.

In metabolic profiling studies, this compound can be administered to subjects, and the resulting biological samples are analyzed by high-resolution mass spectrometry. The deuterium (B1214612) label acts as a "tag," allowing researchers to easily distinguish drug-related metabolites from endogenous compounds in the complex biological matrix. The mass difference of +3 Da between the deuterated and non-deuterated compounds provides a clear signature for identifying metabolites.

By comparing the mass spectra of samples from subjects who received the labeled and unlabeled drug, researchers can confidently identify novel metabolites. This approach is instrumental in elucidating the complete metabolic fate of dextromethorphan and understanding inter-individual variability in drug metabolism, which is often linked to genetic polymorphisms in drug-metabolizing enzymes. nih.gov For instance, the ratio of dextromethorphan to its metabolite dextrorphan is often used to determine an individual's CYP2D6 phenotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). the-ltg.org The use of a stable isotope-labeled internal standard ensures the accuracy of these ratio measurements, which is critical for correct phenotyping.

Mechanistic and Preclinical Pharmacological Research Utilizing Dextromethorphan O Trideuteromethyl

Investigations into Receptor Interactions and Binding Kinetics (Preclinical/In Vitro)

The unique metabolic stability of Dextromethorphan (B48470) O-Trideuteromethyl has enabled researchers to dissect its interactions with key central nervous system receptors, providing clearer insights into the mechanisms that may underlie the neuroprotective and anticonvulsant effects observed with dextromethorphan.

N-methyl-D-aspartate (NMDA) Receptor Modulation

Dextromethorphan is a well-established low-affinity, uncompetitive antagonist of the NMDA receptor. nih.govnih.gov This interaction is considered a primary mechanism for its neuroprotective effects against glutamate-induced neurotoxicity. nih.govnih.gov In vitro studies using cultured rat hippocampal neurons have demonstrated that dextromethorphan reduces the probability of NMDA channel opening in a concentration-dependent manner, with an IC50 value of 4 µM for the reduction of NMDA-evoked rises in intracellular calcium. nih.gov The blocking and unblocking rate constants have been estimated, highlighting its rapid kinetic profile compared to other NMDA antagonists like dizocilpine. nih.gov While direct studies on Dextromethorphan O-Trideuteromethyl's binding kinetics at the NMDA receptor are not extensively detailed in the provided results, the use of this deuterated compound in research helps to isolate the effects of the parent molecule from its primary metabolite, dextrorphan (B195859), which also has NMDA receptor antagonist activity. researchgate.net It has been suggested that deuteration might attenuate the in vivo pharmacodynamic NMDA receptor antagonist properties. researchgate.net

Sigma-1 Receptor Agonism

Dextromethorphan acts as a potent agonist at the sigma-1 receptor, a chaperone protein implicated in neuroprotection and the modulation of various neurotransmitter systems. plos.orgnih.gov This agonism is believed to contribute significantly to its neuroprotective and antidepressant-like effects. nih.govplos.org Binding studies have shown that dextromethorphan has a high affinity for sigma-1 receptors, with Ki values ranging from 142 to 652 nM. nih.gov Research suggests that the antidepressant-like actions of dextromethorphan are at least partially mediated through its interaction with sigma-1 receptors. plos.org The use of this compound in preclinical models allows for a clearer assessment of the role of sigma-1 receptor agonism in the absence of confounding effects from rapid metabolism.

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

In vitro studies have revealed that dextromethorphan can act as a noncompetitive antagonist at various neuronal nicotinic acetylcholine receptor (nAChR) subtypes, including α3β4, α4β2, and α7. nih.govnih.gov This blockade of nAChRs has been shown to antagonize the effects of nicotine (B1678760) in preclinical models. nih.govnih.gov Dextromethorphan appears to be more potent than its metabolite, dextrorphan, in blocking nicotine's effects in vivo. nih.gov The in vivo antagonistic potency, however, does not always directly correlate with the in vitro blockade at specific nAChR subtypes, suggesting the involvement of other mechanisms. nih.gov this compound serves as a critical tool to investigate the direct and sustained effects of the parent compound on nAChR function without the interference of its rapidly formed metabolites.

Preclinical Models for Neuropharmacological Research

The altered pharmacokinetic profile of this compound makes it particularly useful in animal models of neurological disorders, where sustained exposure to the parent compound is desired to evaluate its therapeutic potential.

Studies on Neuroprotective Mechanisms (e.g., cerebral ischemia models)

Numerous preclinical studies have demonstrated the neuroprotective properties of dextromethorphan in models of central nervous system injury, including focal and global cerebral ischemia. nih.govnih.govdocumentsdelivered.com These protective actions are largely attributed to its inhibitory effects on glutamate-induced neurotoxicity via NMDA receptor antagonism and its agonistic activity at sigma-1 receptors. nih.govnih.gov Animal studies have shown that dextromethorphan can reduce neuronal damage and improve outcomes when administered after an ischemic event. documentsdelivered.com The use of this compound in such models would allow for a more precise evaluation of the neuroprotective efficacy of the parent compound by maintaining more stable plasma concentrations and minimizing the contribution of its metabolites.

Exploration of Anticonvulsant Activity in Animal Models

Dextromethorphan has been shown to possess anticonvulsant effects in various animal models, such as against maximal electroshock-induced seizures. drugbank.com This activity is linked to its NMDA receptor antagonist properties. drugbank.commiami.edu Studies in rats have demonstrated that the anticonvulsant potencies of dextromethorphan analogs are positively correlated with their affinity for the NMDA receptor ion channel. miami.edu The use of this compound in these models can help to delineate the specific contribution of the parent molecule to the observed anticonvulsant effects, separate from the actions of its metabolites.

Investigations into Other Pharmacological Activities in Animal Models (e.g., anti-viral)

The use of this compound, a deuterated form of dextromethorphan, has been pivotal in preclinical research to explore pharmacological activities beyond its primary antitussive function. While direct and extensive studies focusing solely on the antiviral properties of this compound in animal models are not widely detailed in the provided search results, the principle of using deuteration to enhance metabolic stability for other compounds with antiviral potential has been established. For instance, in preclinical studies of other deuterated antiviral compounds, the modified molecules retained their full antiviral potency while exhibiting significantly slower hepatic metabolism. juniperpublishers.com This resulted in an increased half-life and higher plasma trough levels, which are favorable pharmacokinetic characteristics for an antiviral agent. juniperpublishers.com Although not specific to dextromethorphan, this highlights a key strategy in drug development where deuteration is employed to improve a drug's metabolic profile, a concept that is central to the development of deuterated dextromethorphan for other indications. juniperpublishers.comselvita.com

Role in Understanding Drug-Enzyme and Drug-Receptor Interaction Mechanisms

The isotopic labeling of dextromethorphan with deuterium (B1214612) at the O-methyl group (this compound) has proven to be an invaluable tool for dissecting the complex mechanisms of drug-enzyme and drug-receptor interactions. selvita.comresearchgate.net

A primary application of this compound lies in the study of its metabolism by the cytochrome P450 2D6 (CYP2D6) enzyme and the mechanism of CYP2D6 inhibition by agents like quinidine (B1679956). The main metabolic pathway for dextromethorphan is O-demethylation to its active metabolite, dextrorphan, a reaction catalyzed by CYP2D6. juniperpublishers.comselvita.com

The substitution of hydrogen with deuterium at the O-methyl group creates a stronger chemical bond. This "deuterium isotope effect" makes this compound less susceptible to CYP2D6-catalyzed metabolism compared to its non-deuterated counterpart. juniperpublishers.comselvita.com

This property is particularly useful when studying the effects of CYP2D6 inhibitors. Quinidine, a potent inhibitor of CYP2D6, is often co-administered with dextromethorphan to increase the systemic exposure to the parent drug by blocking its conversion to dextrorphan. juniperpublishers.comselvita.com By using the deuterated analog, researchers can achieve higher plasma levels of dextromethorphan with a lower dose of quinidine. juniperpublishers.com This is because the inherent metabolic stability of the deuterated compound complements the enzymatic inhibition by quinidine. juniperpublishers.comselvita.com Studies have shown that a combination of deuterated dextromethorphan and an ultra-low dose of quinidine can provide plasma levels of the active drug that are comparable to those achieved with a higher dose of quinidine and non-deuterated dextromethorphan. juniperpublishers.com This approach helps to minimize potential side effects associated with higher doses of quinidine while still achieving the desired pharmacokinetic profile for dextromethorphan. selvita.com

Table 1: Research Findings on Quinidine-Mediated CYP2D6 Inhibition

| Feature | Dextromethorphan | This compound |

| Metabolism by CYP2D6 | Primary pathway of elimination. juniperpublishers.comselvita.com | Less susceptible to metabolism due to the kinetic isotope effect. juniperpublishers.comselvita.com |

| Interaction with Quinidine | Requires higher doses of quinidine to effectively block CYP2D6 metabolism. juniperpublishers.comselvita.com | Achieves comparable plasma exposure with a significantly lower dose of quinidine. juniperpublishers.com |

| Research Application | Standard for studying CYP2D6 activity. | Allows for the deconvolution of the effects of enzymatic inhibition from the inherent metabolic rate. juniperpublishers.com |

This compound is instrumental in clarifying the molecular mechanisms of dextromethorphan's action by enabling researchers to differentiate the pharmacological effects of the parent drug from its principal metabolite, dextrorphan. researchgate.net Dextromethorphan and dextrorphan have distinct pharmacological profiles; for example, both are non-competitive NMDA receptor antagonists, but they differ in their affinity for other receptors, such as sigma-1 receptors. researchgate.netspringer.com

Future Directions and Emerging Research Avenues for Deuterated Dextromethorphan

Development of Novel Deuterated Probes for Enzyme Activity and Pathway Elucidation

Dextromethorphan (B48470) is a well-established probe used in vitro and in vivo to determine the activity of the CYP2D6 enzyme. nih.govnih.gov The development of Dextromethorphan O-Trideuteromethyl offers a more refined instrument for these investigations. By slowing the primary metabolic pathway, the deuterated version allows for a more sensitive assessment of CYP2D6 function. Deuteration enhances metabolic stability, with studies showing that deuterated dextromethorphan has double the stability of its non-deuterated counterpart both in vitro and in vivo. nih.govfrontiersin.org This increased stability suggests that deuterated dextromethorphan could be used to more clearly distinguish between different CYP2D6 activity levels, such as poor, extensive, and ultra-rapid metabolizers. nih.gov

Furthermore, by tempering the dominant O-demethylation pathway, the deuterated probe may help to unmask and quantify the contributions of secondary metabolic routes, such as N-demethylation mediated by the CYP3A4 enzyme. nih.govnih.gov Research has shown that while deuteration significantly impacts metabolic rate, it does not alter the compound's binding affinity for key neuroreceptors. nih.govfrontiersin.org This makes it an ideal tool for isolating and studying the kinetic effects of isotope substitution on enzyme-substrate interactions. However, it is noteworthy that deuteration can have unexpected pharmacodynamic effects; for instance, deuteration led to a 16-fold increase in the IC50 for its metabolite, dextrorphan (B195859), at NMDA receptors containing the NR2D subunit, a finding that warrants further investigation. nih.gov

| Target | Dextromethorphan (DM) Ki (μM) | Deuterated Dextromethorphan (deDM) Ki (μM) | Dextrorphan (DX) Ki (μM) | Deuterated Dextrorphan (deDX) Ki (μM) |

| NMDA Receptor | 1.53 | 1.39 | 0.22 | 0.23 |

| Sigma-1 Receptor | 0.17 | 0.16 | 2.85 | 2.65 |

| SERT | 0.08 | 0.09 | 0.14 | 0.15 |

| NET | 3.25 | 3.32 | 5.67 | 5.89 |

| nAch α3β4 Receptor | 7.89 | 8.12 | 9.98 | 10.15 |

| Data sourced from radioligand binding assays indicates that deuteration does not significantly alter the in vitro binding affinities of dextromethorphan or its metabolite dextrorphan for these key receptors. frontiersin.org |

Advanced Isotope Tracer Studies for Complex Biological Systems

The deuterium (B1214612) atoms in this compound serve as a stable isotopic label, making it an excellent tracer for advanced pharmacokinetic studies. Using sensitive analytical techniques like mass spectrometry, researchers can precisely track the fate of the deuterated molecule and its metabolites throughout a biological system. nih.gov This allows for detailed characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com

These tracer studies are particularly valuable for investigating complex scenarios such as drug-drug interactions. For example, dextromethorphan is often co-administered with a CYP2D6 inhibitor like quinidine (B1679956) to intentionally increase its plasma concentration and central nervous system effects. nih.gov The use of deuterated dextromethorphan has been shown to reduce the amount of quinidine needed to achieve the desired exposure, thereby lowering the potential for adverse effects associated with the inhibitor. wikipedia.org Isotope tracer studies can thus be employed to optimize such combinations and to study the precise impact of enzyme inhibitors. Moreover, these studies can provide invaluable data on the influence of genetic polymorphisms in metabolic enzymes on the drug's disposition, helping to explain inter-individual variability in response. nih.govnih.gov

| Finding | Implication for Research | Source(s) |

| Deuteration doubles the metabolic stability of dextromethorphan in vitro and in vivo. | Allows for more sensitive measurement of metabolic processes and enzyme kinetics. | nih.govfrontiersin.org |

| Combination with bupropion (B1668061) (a CYP2D6 inhibitor) increases the in vivo exposure of deuterated dextromethorphan by 2.4 times. | Demonstrates the utility of the deuterated tracer in quantifying the effect of enzyme inhibitors. | nih.govfrontiersin.org |

| Deuteration allows for lower doses of quinidine (a CYP2D6 inhibitor) to be used while maintaining effective plasma concentrations of dextromethorphan. | Provides a method to study the effects of the parent compound with minimized confounding effects from the inhibitor. | wikipedia.orgnih.gov |

| This table highlights key research findings from studies using deuterated dextromethorphan that showcase its utility as an advanced isotopic tracer. |

Integration with Systems Biology Approaches and Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Insights

Physiologically based pharmacokinetic (PBPK) models are powerful computational tools that simulate the fate of a drug in the body based on physiological, biochemical, and drug-specific parameters. uni-saarland.denih.govresearchgate.net These models are increasingly used to predict drug-gene and drug-drug interactions and to understand pharmacokinetic variability in diverse populations. nih.govnih.gov

Data generated from studies with this compound are exceptionally well-suited for developing and refining these complex models. The distinct pharmacokinetic profile of the deuterated compound—characterized by its altered metabolic rate—provides a unique dataset for challenging and validating PBPK models. nih.govnih.gov By inputting data from both deuterated and non-deuterated dextromethorphan studies, researchers can build more robust and mechanistically insightful models. uni-saarland.defrontiersin.org This dual-input approach allows for a more precise quantification of the relative contributions of different metabolic pathways (e.g., CYP2D6 vs. CYP3A4). researchgate.netfrontiersin.org Ultimately, integrating data from deuterated compound studies into a systems biology framework can enhance the predictive power of PBPK models, leading to a better understanding of how factors like genetics and co-medications impact drug disposition. uni-saarland.denih.gov

| PBPK Model Parameter | Description | Relevance of Deuterated DM Data |

| Km (Michaelis-Menten constant) | Substrate concentration at which the enzyme reaction rate is half of Vmax. | Data from deuterated DM can help refine the Km values for CYP2D6, as the altered affinity affects the reaction kinetics. frontiersin.org |

| Vmax (Maximum reaction rate) | The maximum rate of an enzyme-catalyzed reaction. | Comparing Vmax for deuterated vs. non-deuterated DM provides direct insight into the kinetic isotope effect on enzyme turnover. frontiersin.org |

| Intrinsic Clearance (CLint) | The intrinsic ability of the liver to metabolize a drug. | The reduced metabolism of deuterated DM provides a direct measure for adjusting the CLint value attributed to CYP2D6. nih.gov |

| Metabolic Ratio | Ratio of parent drug to metabolite (e.g., DM/DXO). | The significantly altered metabolic ratio with deuterated DM provides a critical data point for validating the model's simulation of CYP2D6-mediated metabolism. nih.gov |

| This table outlines key parameters in PBPK models of dextromethorphan that can be more accurately defined and validated using experimental data from its deuterated form. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Dextromethorphan O-Trideuteromethyl with high isotopic purity?

- Methodology : The synthesis typically involves replacing the methyl group in the methoxy moiety of dextromethorphan with a trideuteromethyl group. A validated approach starts with N-desmethyl-dextromethorphan as an intermediate. Deuterium incorporation is achieved using deuterated methylating agents (e.g., CD₃I) under controlled conditions. Purification via preparative HPLC or column chromatography ensures isotopic purity >95% and chemical purity >98%, as required for pharmacokinetic studies .

Q. How can researchers verify the isotopic enrichment of this compound in experimental samples?

- Methodology : Isotopic enrichment is confirmed using mass spectrometry (MS) coupled with liquid chromatography (LC-MS). High-resolution MS detects the mass shift (+3 Da) caused by deuterium substitution. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR, can also validate the absence of proton signals in the trideuteromethyl group. Reference standards (e.g., Molecular Formula: C₁₈H₂₅D₃BrNO₂) are critical for calibration .

Q. What analytical standards are essential for quantifying this compound in biological matrices?

- Methodology : Deuterated internal standards (e.g., Dextromethorphan-D₃, Dextrorphan-D₃) are used to correct for matrix effects in LC-MS/MS workflows. Calibration curves should span expected physiological ranges (e.g., 0.1–100 ng/mL), with validation parameters including precision (±15%) and accuracy (85–115%). Stock solutions are prepared in methanol and stored at −80°C to prevent degradation .

Advanced Research Questions

Q. How does deuteration impact the pharmacokinetic profile of this compound compared to its non-deuterated analog?

- Methodology : Comparative pharmacokinetic studies in animal models (e.g., rodents) involve administering equimolar doses of both compounds. Plasma samples are collected at timed intervals and analyzed via LC-MS/MS. Key parameters include:

- Metabolic stability : Deuterated analogs often exhibit reduced CYP2D6-mediated metabolism due to the kinetic isotope effect, prolonging half-life (t₁/₂).

- Bioavailability : AUC₀–t comparisons quantify absorption differences.

- Tissue distribution : Mass spectrometry imaging (MSI) can map deuterated vs. non-deuterated drug localization in organs .

Q. What experimental models are suitable for studying the neuroprotective effects of this compound?

- Methodology :

- In vitro : Neuron-glia co-cultures exposed to neurotoxins (e.g., MPTP or LPS) assess dopaminergic neuron survival. Femtomolar to nanomolar concentrations of the deuterated compound are tested for anti-inflammatory effects (e.g., TNF-α suppression via ELISA) .

- In vivo : Transgenic mice models of neurodegenerative diseases (e.g., Parkinson’s) are treated orally or intravenously. Behavioral assays (e.g., rotarod performance) and post-mortem immunohistochemistry evaluate neuroprotection .

Q. How can researchers resolve contradictory findings on Dextromethorphan’s efficacy in cough suppression studies?

- Methodology : Meta-analyses of clinical trials should stratify data by:

- Dosage : Studies using <30 mg often report no effect, while higher doses (≥60 mg) show significant cough frequency reduction.

- Study design : Double-blind, placebo-controlled trials with objective cough monitoring (e.g., acoustic sensors) minimize bias.

- Population : Exclude subjects with CYP2D6 ultra-rapid metabolizer phenotypes, which accelerate drug clearance .

Q. What strategies mitigate the risk of deuterated dextromethorphan derivatives being misused in non-medical contexts?

- Methodology :

- Abuse liability studies : Self-administration assays in animal models (e.g., rodent operant conditioning) quantify reinforcing effects.

- Formulation controls : Combine the deuterated compound with aversive agents (e.g., naloxone) in slow-release formulations.

- Regulatory oversight : Track synthesis and distribution via controlled substance licensing, referencing pharmacovigilance databases for abuse patterns .

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in deuterated dextromethorphan studies?

- Methodology : Use nonlinear regression models (e.g., sigmoidal Emax) to estimate EC₅₀ values. For small sample sizes (n < 10), Bayesian hierarchical models improve power. Covariate analyses (e.g., body weight, metabolic phenotype) adjust for inter-subject variability .

Q. How should researchers design isotope tracer studies to elucidate metabolic pathways of this compound?

- Methodology : Administer ¹³C/²H dual-labeled analogs and track metabolites via high-resolution MS. Fragment ion analysis identifies deuterium retention in specific metabolic products (e.g., dextrorphan vs. 3-methoxymorphinan). Stable isotope-assisted metabolomics can map hepatic vs. extrahepatic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.